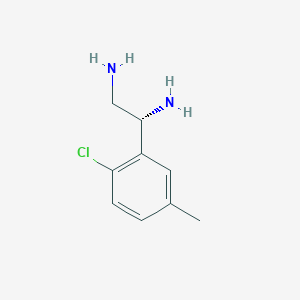

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a 2-chloro-5-methylphenyl substituent at the first carbon of the ethane backbone. The 2-chloro and 5-methyl substituents on the aromatic ring may enhance lipophilicity and steric effects compared to simpler phenyl-substituted diamines.

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-5-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

KIFQPPCWISPYHH-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)[C@H](CN)N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

- Reaction : The aldehyde group in 2-chloro-5-methylbenzaldehyde is converted to the diamine via reductive amination.

- Reagents : Ammonia or a primary amine source combined with a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Conditions : Typically conducted in a polar solvent like methanol or ethanol at ambient or slightly elevated temperatures.

- Outcome : Formation of a racemic mixture of the diamine.

Chiral Resolution

- The racemic diamine is resolved to isolate the (1R) enantiomer.

- Common methods include:

- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).

- Chromatographic separation using chiral stationary phases.

- The chiral resolution step is crucial to obtain the optically pure compound required for applications in asymmetric synthesis and pharmaceuticals.

Industrial Scale Considerations

- Continuous flow synthesis may be employed to improve yield and scalability.

- Industrial chiral resolution techniques optimize throughput and purity.

- Process optimization includes solvent selection, temperature control, and purification methods to achieve high enantiomeric excess and yield.

Example Preparation Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | 2-chloro-5-methylbenzaldehyde, NH3, NaBH3CN, MeOH, RT | 75-85 | Produces racemic diamine |

| Chiral Resolution | L-(+)-tartaric acid, ethanol, recrystallization | 40-50 | Isolates (1R) enantiomer with >90% ee |

| Purification | Extraction, drying (MgSO4), vacuum evaporation | - | Removes impurities, concentrates product |

Note: Yields and conditions are adapted from analogous compounds due to limited direct literature on the exact 2-chloro-5-methyl isomer but follow established protocols for similar diamines.

Research Findings and Advances in Preparation

Asymmetric Catalysis Approaches

Recent advances in transition-metal catalyzed synthesis of chiral alkylamines provide alternative routes to diamines with high enantioselectivity. For instance:

Photomediated and Green Chemistry Methods

- Photocatalyst-free photomediated coupling reactions have been explored for related diamine compounds, offering milder and more environmentally friendly conditions.

- Such methods may be adapted for the synthesis of this compound to improve sustainability and reduce hazardous waste.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination + Chiral Resolution | Classical approach using aldehyde and reducing agent, followed by resolution | Well-established, scalable | Requires resolution step, moderate yield |

| Asymmetric Catalysis (Rh, Ir) | Direct enantioselective synthesis via metal-catalyzed amination | High enantioselectivity, fewer steps | Requires expensive catalysts, complex optimization |

| Photomediated Coupling | Light-driven synthesis without catalyst | Mild conditions, green chemistry | Limited substrate scope, emerging method |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide can be used under reflux conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following compounds are structurally related to (1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine, differing in substituent type, position, or stereochemistry:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-chloro substituent (ortho position) introduces steric hindrance and electron-withdrawing effects, contrasting with the 3-chloro (meta) in the fluorinated analog . Derivatives with 4-substituted benzyl groups (e.g., 4-fluoro, 4-nitro) exhibit tailored lipophilicity (ClogP values: 1.8–3.5) for enhanced anthelmintic activity, suggesting that substituent position critically influences bioactivity .

Stereochemical Considerations: The (1R) configuration of the target compound may confer selective binding to biological targets, a feature absent in non-chiral analogs like 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine .

Molecular Weight and Lipophilicity :

- The target compound’s calculated molecular weight (~183.5 g/mol) is lower than the 3-chloro-5-fluoro analog (188.63 g/mol), primarily due to the absence of fluorine and a lighter methyl group .

- Lipophilicity (ClogP) is inferred to be higher than fluorinated analogs due to the methyl group’s hydrophobic contribution, though experimental data are lacking.

Biological Activity

(1R)-1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine, also known as a chiral diamine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN2, with a molecular weight of approximately 186.66 g/mol. The compound features a chiral center which significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN2 |

| Molecular Weight | 186.66 g/mol |

| IUPAC Name | This compound |

| InChI Key | [specific key] |

| Canonical SMILES | [specific SMILES] |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering conformational states. This interaction can modulate metabolic pathways and influence cellular functions.

- Receptor Modulation : It can affect receptor functions through specific binding interactions, potentially influencing signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inhibiting the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Effects : The compound has shown promise in antimicrobial assays, exhibiting activity against various bacterial strains.

- Neuroprotective Properties : Investigations into its neuroprotective effects have indicated potential benefits in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in cancer metabolism, leading to decreased tumor growth in vitro .

- Antimicrobial Evaluation : In another study, this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

- Neuroprotective Research : A recent investigation reported that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.